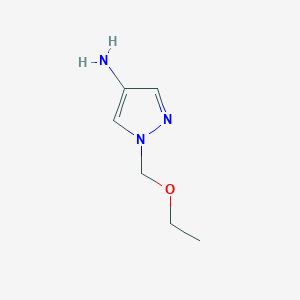
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride, commonly referred to as PCCA-HCl, is an important organic compound used in a variety of scientific research applications. It is a cyclic amide with a piperidine moiety, and is used as a reagent in organic synthesis and as a starting material for a variety of drugs. PCCA-HCl is a versatile compound that can be used in a variety of laboratory experiments, and has a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
PCCA-HCl is widely used in scientific research applications, particularly in the fields of organic synthesis and drug discovery. It has been used to synthesize a variety of compounds, including pharmaceuticals, antibiotics, and other organic compounds. It is also used as a starting material for a variety of drug molecules, and has been used in the synthesis of several important drugs, including cephalosporins and fluoroquinolones.
Mecanismo De Acción
PCCA-HCl is an amphiphilic compound, meaning that it has both hydrophilic and hydrophobic properties. This allows it to interact with both water and lipid molecules, allowing it to interact with a variety of biological targets. It is believed that PCCA-HCl binds to certain proteins and enzymes, which then leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
PCCA-HCl has a variety of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of ion channels, and the inhibition of certain receptors. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects, and has been used to treat a variety of diseases, including Alzheimer’s disease, diabetes, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PCCA-HCl has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize and purify. It is also a versatile compound that can be used in a variety of experiments, and is relatively stable in solution. However, it is important to note that PCCA-HCl is a toxic compound, and should be handled with caution.
Direcciones Futuras
The potential applications of PCCA-HCl are vast, and there are many potential future directions for research. One potential direction is the development of new synthetic methods for the production of PCCA-HCl. Additionally, further research could be conducted to explore the biochemical and physiological effects of PCCA-HCl, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted to explore the potential for PCCA-HCl to be used as a drug delivery system, as well as its potential for use in the production of other organic compounds. Finally, further research could be conducted to explore the potential for PCCA-HCl to be used as a catalyst in organic synthesis.
Métodos De Síntesis
PCCA-HCl can be synthesized in several different ways. The most common method is a multi-step process involving the reaction of an amide with a cyclopropyl carboxylic acid in the presence of a base. The reaction is then followed by the addition of hydrochloric acid to form the desired product. Other methods of synthesis include the use of a Grignard reagent or the use of a palladium catalyst.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride involves the reaction of piperidine with cyclopropanecarbonyl chloride followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Piperidine", "Cyclopropanecarbonyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with cyclopropanecarbonyl chloride in the presence of diethyl ether to form N-(piperidin-3-yl)cyclopropanecarboxamide.", "Step 2: The resulting amide is then hydrolyzed with sodium hydroxide to form N-(piperidin-3-yl)cyclopropanecarboxylic acid.", "Step 3: The carboxylic acid is then reacted with hydrochloric acid to form N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride." ] } | |
Número CAS |
2549030-58-0 |
Nombre del producto |
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride |
Fórmula molecular |
C9H17ClN2O |
Peso molecular |
204.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



